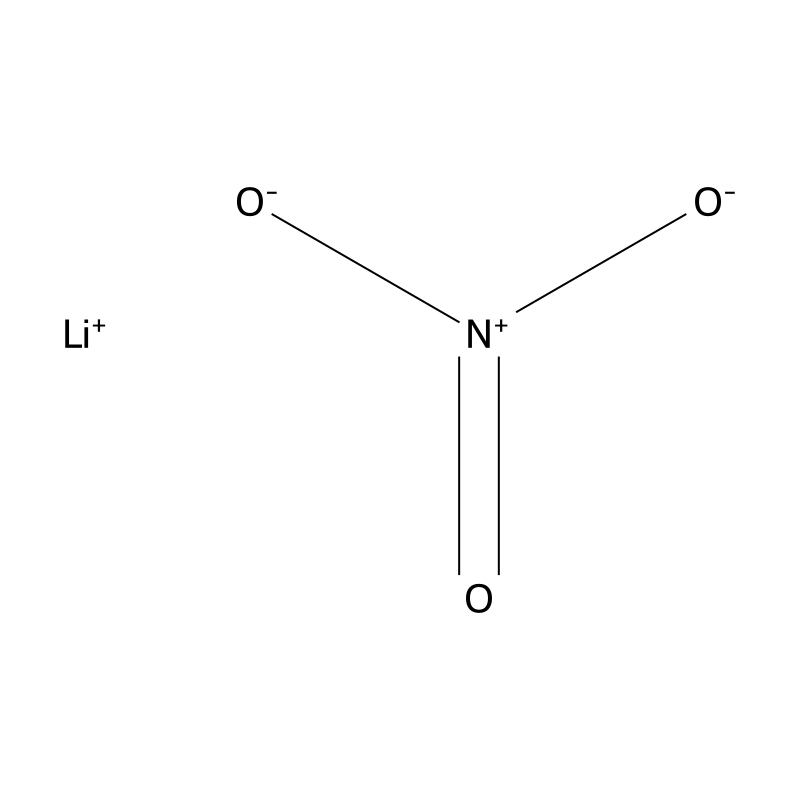

Lithium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrolyte Additive:

Researchers are investigating LiNO₃ as an additive to electrolytes in lithium-ion batteries (LIBs) due to its potential benefits:

- Improved Stability: Studies suggest LiNO₃ can react with electrode surfaces, forming a stable Solid Electrolyte Interphase (SEI) layer []. This layer protects the electrode from further decomposition and improves cycle life.

- Enhanced Performance: LiNO₃ may also enhance the ionic conductivity of the electrolyte, leading to improved battery performance at high rates [].

Oxygen Batteries:

LiNO₃ is being explored as an electrolyte component in Lithium-Oxygen (Li-O₂) batteries. These batteries offer high theoretical energy densities, but face challenges related to cathode instability and electrolyte decomposition. Research indicates that LiNO₃ can:

- Stabilize Electrolytes: LiNO₃ may react with the discharge product, lithium peroxide (Li₂O₂), forming a more stable phase, thus mitigating electrolyte decomposition [].

- Suppress Parasitic Reactions: It might also suppress unwanted reactions at the cathode surface, improving battery stability and safety [].

Other Research Applications:

Beyond LIBs and Li-O₂ batteries, LiNO₃ is being studied for its potential in other battery systems, such as:

- Solid-State Batteries: LiNO₃ can be incorporated into solid-state electrolytes to improve their ionic conductivity and electrochemical stability [].

- Flow Batteries: Research suggests LiNO₃ can be used as an electrolyte component in redox flow batteries, offering advantages like improved solubility and cyclability [].

Lithium nitrate appears as a white to light yellow crystalline solid. It has a molar mass of approximately 68.946 g/mol and exhibits a density of 2.38 g/cm³. The melting point of lithium nitrate is around 255 °C, and it decomposes at temperatures exceeding 600 °C. Its high solubility in water (52.2 g/100 mL at 20 °C) makes it useful in various aqueous applications .

Lithium nitrate can be synthesized through the reaction of nitric acid with lithium carbonate or lithium hydroxide:

This reaction produces lithium nitrate along with water and carbon dioxide as by-products. The process typically involves monitoring the pH to ensure complete neutralization of the acid . Lithium nitrate acts as a strong oxidizing agent and can enhance the combustion of combustible materials, making it reactive with organic substances .

Lithium nitrate exhibits toxicity when ingested, impacting various systems in the body, including the central nervous system, thyroid, kidneys, and cardiovascular system. Exposure to skin or mucous membranes may cause irritation. Due to its potential health hazards, handling lithium nitrate requires caution, especially in industrial settings .

Lithium nitrate can be synthesized using several methods, with the most common being:

- Neutralization Reaction: As previously mentioned, reacting nitric acid with lithium carbonate or lithium hydroxide.

- Direct Combination: Lithium metal can react directly with nitrogen dioxide under controlled conditions to produce lithium nitrate.

These methods highlight its versatility in synthesis depending on available reactants and desired purity levels .

Lithium nitrate has numerous applications across various industries:

- Pyrotechnics: Used as an oxidizing agent in fireworks and flares to produce red flames.

- Heat Transfer Fluids: The hydrated form has a high specific heat capacity, making it suitable for thermal energy storage applications.

- Construction: Investigated for use in concrete pavements to enhance weather resistance.

- Electrochemistry: Employed as an additive in lithium batteries to improve electrolyte stability and performance .

- Ceramics and Glass: Utilized in the manufacturing process to improve material properties.

Research indicates that lithium nitrate plays a significant role in enhancing the stability of lithium metal anodes in batteries by forming a protective solid electrolyte interphase (SEI). This property is crucial for maintaining performance over extended cycles in high-voltage applications . Additionally, its interactions with other chemicals can lead to explosive reactions when mixed with reducing agents or certain organic compounds, necessitating careful handling protocols .

Several compounds share similarities with lithium nitrate, primarily due to their ionic structures and roles as nitrates. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Nitrate | NaNO₃ | Commonly used as a food preservative; less toxic than lithium nitrate. |

| Potassium Nitrate | KNO₃ | Used in fertilizers and food preservation; more soluble than lithium nitrate. |

| Calcium Nitrate | Ca(NO₃)₂ | Used extensively in agriculture; provides calcium for plant growth. |

| Ammonium Nitrate | NH₄NO₃ | Highly soluble; used as a fertilizer and explosive precursor; more reactive than lithium nitrate. |

Lithium nitrate stands out due to its specific applications in pyrotechnics and energy storage systems, alongside its unique solvation chemistry that enhances battery performance .

Physical Description

DryPowder, Liquid; Liquid; OtherSolid

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 122 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 121 of 122 companies with hazard statement code(s):;

H272 (83.47%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (41.32%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (41.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Construction

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Nitric acid, lithium salt (1:1): ACTIVE